molecular formula C18H19NO4S B5636612 N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide

N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide

Cat. No. B5636612
M. Wt: 345.4 g/mol
InChI Key: KAYAWPLABMFDMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide often involves cyclization reactions and the formation of intermediates. For example, the Bischler-Napieralski reaction has been employed in the synthesis of related compounds, where N-(4-aryl-4-hydroxybutyl)benzamides were cyclized under specific conditions to yield corresponding products (Browne, Skelton, & White, 1981). This method could potentially be adapted for the synthesis of N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide, has been elucidated using X-ray crystallography and spectral analysis. For instance, the crystal structure of related compounds has been determined, providing insights into their molecular configurations and the spatial arrangement of functional groups (Sharma et al., 2016). Such studies are crucial for understanding the chemical behavior and reactivity of N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide.

Chemical Reactions and Properties

Benzamide compounds, including those with dimethoxyphenyl and thietanyloxy groups, participate in various chemical reactions. Their reactivity can be influenced by the nature and position of substituents on the benzamide ring. For example, reactions involving enamino ketones have shown the formation of unique products under photochemical conditions, suggesting potential reactivity pathways for N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide (Tokumitsu & Hayashi, 1980).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline structure, can be influenced by their molecular structure. The presence of dimethoxy and thietanyloxy groups in N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide is likely to affect its physical characteristics. Studies on similar compounds have provided insights into how structural features impact physical properties (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(2,5-dimethoxyphenyl)-4-(3-thietanyloxy)benzamide, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be deduced from studies on related benzamide compounds. The electronic effects of the dimethoxyphenyl and thietanyloxy substituents play a significant role in determining the compound's chemical behavior (Sabbaghan & Hossaini, 2012).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-21-14-7-8-17(22-2)16(9-14)19-18(20)12-3-5-13(6-4-12)23-15-10-24-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYAWPLABMFDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-(thietan-3-yloxy)benzamide

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